N-(3-Methylbutan-2-yl)cyclopropanamine
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Overview
Description
N-(3-Methylbutan-2-yl)cyclopropanamine is an organic compound with the molecular formula C8H17N It is characterized by a cyclopropane ring attached to an amine group, with a 3-methylbutan-2-yl substituent
Scientific Research Applications
N-(3-Methylbutan-2-yl)cyclopropanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbutan-2-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Methylbutan-2-yl)cyclopropanamine can be compared with other cyclopropane-containing amines, such as:
Cyclopropylamine: Lacks the 3-methylbutan-2-yl substituent, making it less sterically hindered.
N-(2-Methylpropyl)cyclopropanamine: Similar structure but with a different alkyl substituent, leading to variations in reactivity and properties.
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNLAPAPRESJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588215 |
Source
|
Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926204-43-5 |
Source
|
Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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